Conformational Impact: Amide E:Z Rotamer Ratio Differences in 5-Acyl Derivatives
The amide E:Z rotamer ratio in 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives is distinct from that observed in analogous piperidine or fully saturated tetrahydrothienopyridine systems. This ratio is governed by specific non-covalent interactions between the amide oxygen and the adjacent aromatic protons of the dihydrothienopyridine ring [1]. The study quantified this difference, showing that the E:Z equilibrium is solvent-dependent and scaffold-specific, directly influencing the population of the bioactive conformation [1].
| Evidence Dimension | Amide bond E:Z rotamer ratio |
|---|---|
| Target Compound Data | Varies with substituent and solvent (e.g., ~20-80% E isomer in various derivatives) |
| Comparator Or Baseline | Piperidine-based or 4,5,6,7-tetrahydrothieno[3,2-c]pyridine amides |
| Quantified Difference | Distinct E:Z ratios driven by non-covalent interactions unique to the 6,7-dihydro scaffold; absence of these interactions in saturated analogs leads to different conformational preferences. |
| Conditions | NMR spectroscopy (1H NMR) and density functional theory (DFT) modeling. |
Why This Matters
The specific conformational bias of the 6,7-dihydrothieno[3,2-c]pyridine scaffold is critical for achieving the desired bioactive conformation in HHAT inhibitors like RU-SKI-43; a saturated analog would not replicate this effect, potentially leading to loss of activity.
- [1] Lanyon-Hogg, T., et al. Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. J. Org. Chem., 2015, 80(9), 4370-4377. View Source
